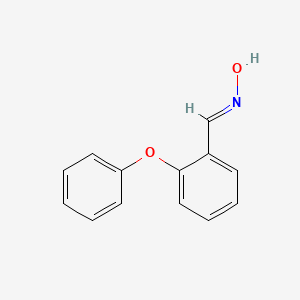
2-Phenoxybenzenecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxybenzenecarbaldehyde oxime is a chemical compound with the molecular formula C13H11NO2 . It is also known by its synonym (E)-N-[(2-phenoxyphenyl)methylidene]hydroxylamine .
Molecular Structure Analysis
The structure of oxime is a two-sided chain with a central atom consisting of carbon . One of the two chains comprises a hydroxyl group . Careful examination of their structure and configuration revealed that both compounds had an oxime functional group with z configuration, in place of carbonyl functional group, along with a 2-phenyl thiophenyl moiety with or without a bromo group at position-5 .Chemical Reactions Analysis
Oximes have about 3 characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . Oximes are also known for their ability to reactivate the enzyme—acetylcholinesterase (AChE) .Physical And Chemical Properties Analysis
Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones . These compounds are present in the form of colourless crystals and are said to be less soluble in water .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The relevance of 2-Phenoxybenzenecarbaldehyde oxime can be linked to the field of organic synthesis, where oximes serve as important intermediates and catalysts. Oximes, including structurally related compounds, are known for their roles in various organic reactions, such as the synthesis of heterocycles, ligands for metal catalysis, and as precursors for the production of amines. Research in this area focuses on developing efficient, selective, and environmentally benign synthetic methods. For instance, the synthesis of 2-arylbenzofurans through acylation and subsequent [3,3]-sigmatropic rearrangement of oxime ethers demonstrates the utility of oximes in facilitating complex organic transformations (Miyata, Takeda, & Naito, 2004).
Antioxidant Properties
Oximes, including those structurally related to 2-Phenoxybenzenecarbaldehyde oxime, have been studied for their antioxidant properties. For example, butane-2,3-dionethiosemicarbazone, an oxime, has shown significant scavenging activity towards various reactive species, suggesting the potential of oximes in developing antioxidant agents (Puntel et al., 2009).
Environmental Degradation
The study of phenolic compounds' oxidation by Fenton's reagent offers insights into the degradation pathways of organic pollutants, including potentially those related to 2-Phenoxybenzenecarbaldehyde oxime. Understanding these mechanisms is crucial for the development of advanced oxidative processes for water treatment and environmental remediation (Zazo et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 2-Phenoxybenzenecarbaldehyde oxime, like other oximes, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oximes are renowned for their applications as antidotes against nerve agents, achieved by their ability to reactivate AChE .
Mode of Action
The mode of action of 2-Phenoxybenzenecarbaldehyde oxime involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement is facilitated by the oxime’s strong nucleophilic properties . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .
Biochemical Pathways
Oximes, including 2-Phenoxybenzenecarbaldehyde oxime, have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in various biochemical pathways, including cell growth, metabolism, and inflammation. By inhibiting these kinases, oximes can influence a wide range of biological processes.
Pharmacokinetics
For instance, the presence of a permanent cationic charge in oximes has made these compounds inefficient in crossing the blood-brain barrier (BBB), limiting their bioavailability in the central nervous system (CNS) .
Result of Action
The result of the action of 2-Phenoxybenzenecarbaldehyde oxime is the reactivation of AChE, leading to the breakdown of acetylcholine and the restoration of normal nerve function . By inhibiting various kinases, oximes can also exert anti-inflammatory, anti-cancer, and other pharmacological effects .
Action Environment
The action, efficacy, and stability of 2-Phenoxybenzenecarbaldehyde oxime, like other oximes, can be influenced by various environmental factors. For instance, the ability of oximes to cross the BBB and exert their effects in the CNS can be affected by the structural and mechanistic properties of the BBB under both physiological and pathological conditions .
Direcciones Futuras
Recent developments in oxime research have focused on improving the blood brain barrier penetration for the treatment of organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .
Propiedades
IUPAC Name |
(NE)-N-[(2-phenoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-10,15H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQBJMKPYCLIAD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxybenzenecarbaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


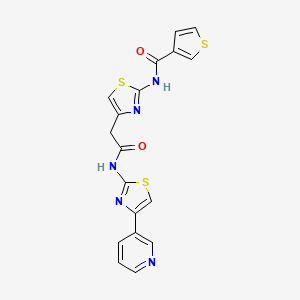
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)
![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)
![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)
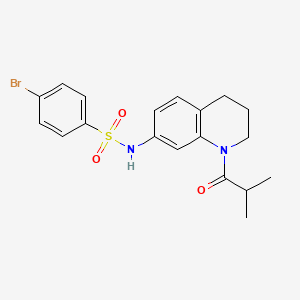

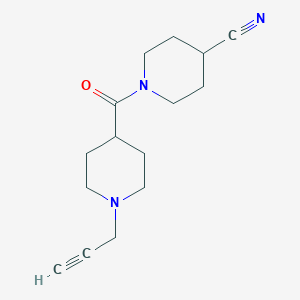
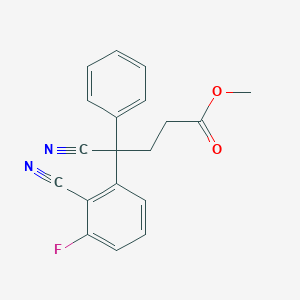
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)
![3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920557.png)
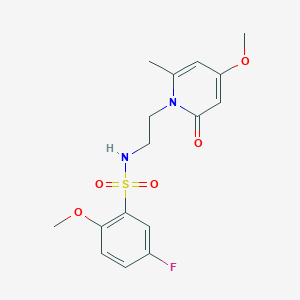
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)
